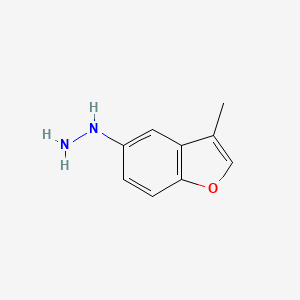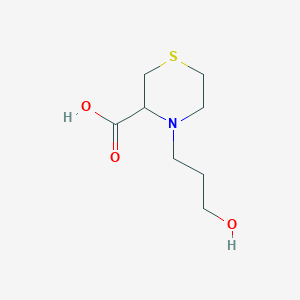
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropyl)thiomorpholine-3-carboxylic acid.
Reduction: Formation of 4-(3-Hydroxypropyl)thiomorpholine-3-methanol.
Substitution: Formation of various substituted thiomorpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the hydroxypropyl group, making it less versatile in certain applications.
4-(3,3,3-Trifluoro-2-hydroxypropyl)thiomorpholine-3-carboxylic acid: Contains a trifluoromethyl group, which can enhance its stability and bioactivity.
Uniqueness
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the hydroxypropyl and carboxylic acid groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15NO3S |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
4-(3-hydroxypropyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3S/c10-4-1-2-9-3-5-13-6-7(9)8(11)12/h7,10H,1-6H2,(H,11,12) |
Clé InChI |
OWAZPTZBOYWQLD-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1CCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)


![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)

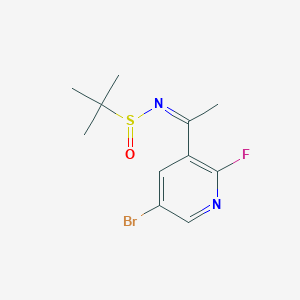
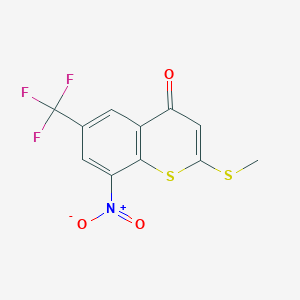
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
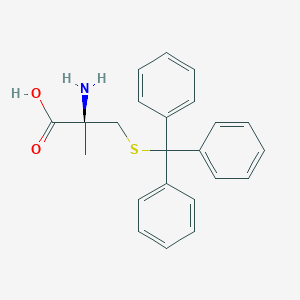
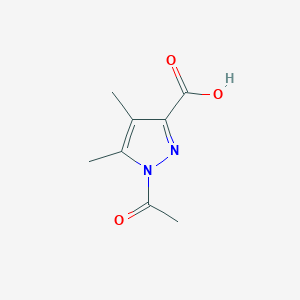
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
